molecular formula C9H16Mg B14340661 magnesium;butane;pent-1-yne CAS No. 105825-98-7

magnesium;butane;pent-1-yne

Cat. No.: B14340661
CAS No.: 105825-98-7
M. Wt: 148.53 g/mol
InChI Key: IMYXXVNFACRBNG-UHFFFAOYSA-N
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Description

Magnesium is an alkaline earth metal (atomic number 12) with the symbol Mg. It is lightweight, highly reactive, and forms essential compounds like magnesium oxide (MgO) and magnesium hydroxide (Mg(OH)₂). Its applications span alloys, pyrotechnics, and biological systems (e.g., chlorophyll).

Butane (C₄H₁₀) is a saturated hydrocarbon (alkane) existing as two structural isomers: n-butane (linear chain) and isobutane (branched). It is a key component of liquefied petroleum gas (LPG), used in fuel and refrigeration .

Pent-1-yne (C₅H₈) is a terminal alkyne with a triple bond between the first and second carbon atoms. It is characterized by high acidity at the terminal hydrogen and participates in addition and polymerization reactions .

Properties

CAS No.

105825-98-7

Molecular Formula

C9H16Mg

Molecular Weight

148.53 g/mol

IUPAC Name

magnesium;butane;pent-1-yne

InChI

InChI=1S/C5H7.C4H9.Mg/c1-3-5-4-2;1-3-4-2;/h3,5H2,1H3;1,3-4H2,2H3;/q2*-1;+2

InChI Key

IMYXXVNFACRBNG-UHFFFAOYSA-N

Canonical SMILES

CCC[CH2-].CCCC#[C-].[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;butane;pent-1-yne typically involves the alkylation of acetylide anions. This process includes the reaction of an acetylide ion with an alkyl halide, forming a new carbon-carbon bond . The reaction conditions often require a strong base, such as sodium amide in ammonia, to facilitate the formation of the acetylide ion .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar alkylation reactions. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Magnesium;butane;pent-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, hydrogen, and strong bases like sodium amide. Reaction conditions often involve specific temperatures and solvents to optimize the reaction rate and yield.

Major Products Formed

The major products formed from these reactions include alkanes, alkenes, and various substituted derivatives of the original compound .

Scientific Research Applications

Magnesium;butane;pent-1-yne has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of magnesium;butane;pent-1-yne involves its ability to form strong carbon-carbon bonds through nucleophilic substitution reactions. The acetylide ion, formed by deprotonation of the terminal alkyne, attacks electrophilic carbon atoms in alkyl halides, leading to the formation of new carbon-carbon bonds . This mechanism is crucial in various synthetic applications.

Comparison with Similar Compounds

Comparison of Magnesium with Similar Compounds

Magnesium shares Group 2 (alkaline earth metals) with beryllium (Be), calcium (Ca), strontium (Sr), and barium (Ba). Key comparisons include:

Property Magnesium (Mg) Beryllium (Be) Calcium (Ca)
Atomic Radius (pm) 160 112 197
Melting Point (°C) 650 1287 842
Reactivity with H₂O Slow (cold) None Vigorous
Common Oxide MgO BeO CaO
  • Reactivity : Mg is less reactive than Ca but more reactive than Be due to atomic size and ionization energy differences.
  • Applications : Mg alloys are lighter than Ca-based materials, making them preferable in aerospace .

Comparison of Butane with Similar Compounds

Butane is compared to propane (C₃H₈) and pentane (C₅H₁₂), as well as its isomers:

Physical and Chemical Properties

Property Butane (C₄H₁₀) Propane (C₃H₈) Pentane (C₅H₁₂)
Boiling Point (°C) -1 -42 36
Density (g/cm³, 25°C) 0.579 0.493 0.626
Viscosity (mPa·s, 50°C) 0.16 (liquid) 0.11 0.23
Use Case LPG, lighter fluid Heating fuel Solvent
  • Isomerism : n-butane (linear) vs. isobutane (branched). Branched isomers have lower boiling points due to reduced surface area .
  • Phase Behavior : Butane exhibits liquid-liquid equilibrium in bitumen mixtures, with higher precipitant volume compared to pentane or heptane .

Comparison of Pent-1-Yne with Similar Compounds

Pent-1-yne is compared to shorter alkynes (propyne, but-1-yne) and positional isomers (pent-2-yne):

Structural and Reactivity Differences

Property Pent-1-yne (C₅H₈) Propyne (C₃H₄) But-1-yne (C₄H₆)
Triple Bond Position C1-C2 C1-C2 C1-C2
pKa (Terminal H) ~25 ~25 ~25
Boiling Point (°C) 40 -23 8
Reaction with 2 HCl 1,2-dichloropentane 1,2-dichloropropane 1,2-dichlorobutane
  • Acidity : Terminal alkynes like pent-1-yne are significantly more acidic (pKa ~25) than alkanes or alkenes due to sp-hybridization. Sodium amide deprotonates pent-1-yne with an equilibrium constant ~10¹⁰ .
  • Isomerism : Pent-1-yne has chain isomers (e.g., 3-methylbut-1-yne) and positional isomers (pent-2-yne) .

Data Tables

Table 1: Group 2 Element Comparison
(Expanded from Section 2)

Table 2: Alkane Comparison
(Expanded from Section 3)

Table 3: Alkyne Comparison (Expanded from Section 4)

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